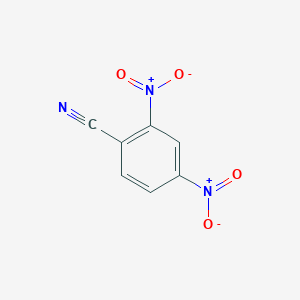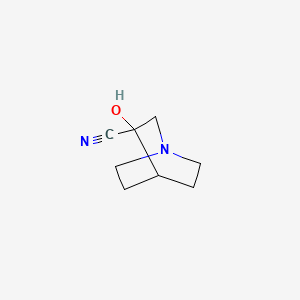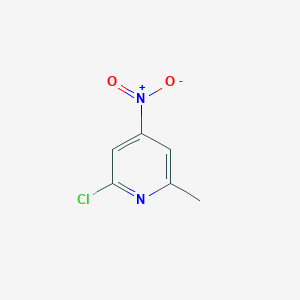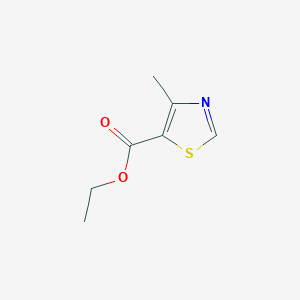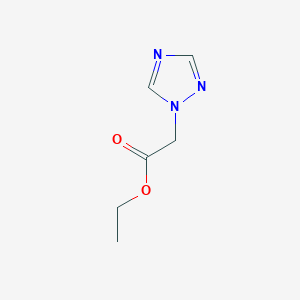
Ethyl 1H-1,2,4-triazol-1-ylacetate
Übersicht
Beschreibung
Ethyl 1H-1,2,4-triazol-1-ylacetate, also known as EA, is a chemical compound with significant research interest due to its potential applications in various fields. It has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol .
Synthesis Analysis
The synthesis of Ethyl 1H-1,2,4-triazol-1-ylacetate can be achieved from 1,2,4-Triazole and Ethyl chloroacetate . In a study, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of Ethyl 1H-1,2,4-triazol-1-ylacetate was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 1H-1,2,4-triazol-1-ylacetate is 277.5±42.0 °C, and its predicted density is 1.25±0.1 g/cm3 . Its pKa is predicted to be 2.29±0.10 .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activities
- Summary of Application : 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities . These compounds were found to possess good or moderate activities against the test microorganisms .
- Methods of Application : The treatment of ester ethoxycarbonylhydrazones with various primary amines resulted in the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones .
- Results or Outcomes : The synthesized compounds showed antimicrobial activities against various test microorganisms .
2. Anticancer Agents
- Summary of Application : Novel 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results or Outcomes : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
3. Lipase Inhibition
- Summary of Application : Certain coumarin derivatives including 1,2,4-triazol-3-one skeleton have been found to have a good effect on lipase inhibition .
- Methods of Application : The compounds were synthesized using microwave technology, which proved to be efficient and environmentally friendly .
- Results or Outcomes : Most of the compounds were found to be effective on Escherichia coli . Two specific compounds had a good effect on lipase inhibition .
4. Antiviral Agents
- Summary of Application : Some 1,2,4-triazole derivatives are in medical use as antiviral agents .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results or Outcomes : The synthesized compounds showed promising cytotoxic activity against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Eigenschaften
IUPAC Name |
ethyl 2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXLIKDTQXSKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299343 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-1,2,4-triazol-1-ylacetate | |
CAS RN |
56563-01-0 | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)
![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)



